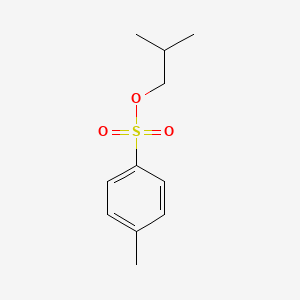

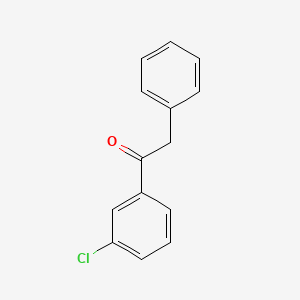

1-(3-Chlorophenyl)-2-phenylethanone

Vue d'ensemble

Description

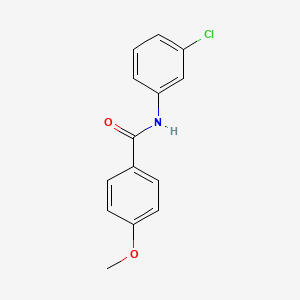

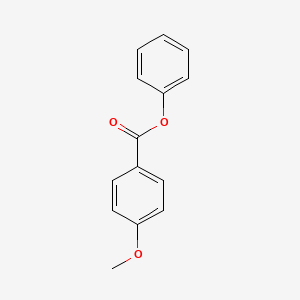

1-(3-Chlorophenyl)-2-phenylethanone, also known as 1-chloro-2-phenylethanone, is a chemical compound with the molecular formula C10H9ClO. It is a colorless solid that is soluble in many organic solvents. 1-(3-Chlorophenyl)-2-phenylethanone has been studied for its various applications in organic synthesis, medicinal chemistry, and materials science.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis Using Microwave Heating : A study by Mahdi et al. (2011) highlights the synthesis of similar ketones, like 2-(2-chlorophenyl)-1-phenylethanones, through the Friedel–Crafts acylation reaction. This method, using microwave heating, results in higher yields compared to conventional heating methods. The study also mentions the use of less toxic FeCl3 as a catalyst, which produces purer ketones without the need for chromatographic purification (Mahdi et al., 2011).

Non-Electroselective Addition to Norbornadiene : Destro et al. (1984) described the addition of 2-(4-chlorophenylimino)-1-phenylethanone to norbornadiene under catalysis. This reaction demonstrates a low degree of electroselectivity and π-facial stereoselectivity, suggesting potential applications in specialized organic synthesis (Destro et al., 1984).

Reaction with Conjugated Dienes : Lucchini et al. (1984) researched the reaction of anils like 2-(4-Chlorophenylimino)-1-phenylethanone with various conjugated dienes. The result was the formation of tetrahydroquinoline derivatives, which may have implications in synthesizing complex organic compounds (Lucchini et al., 1984).

Analytical and Spectroscopic Studies

Molecular Structure Analysis : Sivakumar et al. (2021) conducted a detailed vibrational study of a molecule similar to 1-(3-Chlorophenyl)-2-phenylethanone. This study included quantum chemical analysis and molecular docking, highlighting the molecule's potential for antimicrobial activity (Sivakumar et al., 2021).

Kinetic and Thermodynamic Parameters Study : Uieara et al. (1987) analyzed the kinetic and thermodynamic parameters for the reaction of similar compounds, like 2,2,2-trichloro-1-phenylethanone, with alcohols. This research is crucial for understanding the reactivity and stability of such compounds (Uieara et al., 1987).

Environmental and Biological Applications

Selective Hydrogenation in Pharmaceutical Industry : More and Yadav (2018) investigated the selective synthesis of 1-phenylethanol by hydrogenating acetophenone using supercritical CO2. This process is significant for pharmaceutical applications, suggesting potential uses for similar compounds (More & Yadav, 2018).

Bioreduction by Marine Fungi : Rocha et al. (2009) evaluated the asymmetric reduction of 2-chloro-1-phenylethanone by marine fungi. The study found that certain marine fungi could catalyze the reduction of similar compounds, which might have implications in biotechnology and pharmaceutical synthesis (Rocha et al., 2009).

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDLWRYPZHYWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

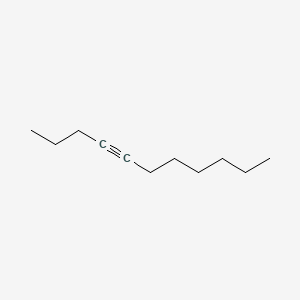

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289230 | |

| Record name | 1-(3-chlorophenyl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-2-phenylethanone | |

CAS RN |

62482-45-5 | |

| Record name | 62482-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-chlorophenyl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.